molecular formula C23H20N4O3 B2716248 methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 1105225-65-7

methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

Cat. No.: B2716248
CAS No.: 1105225-65-7
M. Wt: 400.438
InChI Key: SHJKJQHECCTCIF-UHFFFAOYSA-N
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Description

Methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. Key structural elements include:

  • A 1-phenyl group at position 1 of the pyrazolo-pyridazine ring.
  • A 4-cyclopropyl substituent at position 2.
  • A methyl benzoate moiety linked via a methylene group at position 4.

Properties

IUPAC Name

methyl 4-[(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-30-23(29)17-9-7-15(8-10-17)14-26-22(28)21-19(20(25-26)16-11-12-16)13-24-27(21)18-5-3-2-4-6-18/h2-10,13,16H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJKJQHECCTCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate, one typically starts with the core pyrazolopyridazine structure. The synthesis often involves multiple steps, including:

  • Construction of the pyrazolopyridazine ring system.

  • Functionalization at specific positions, such as the phenyl and cyclopropyl groups.

  • Introduction of the benzoate moiety via esterification reactions.

These reactions are usually carried out in the presence of catalysts like palladium or copper and under inert atmospheres to avoid oxidation.

Industrial Production Methods: On an industrial scale, the preparation might involve continuous flow chemistry to ensure high yield and purity. Sophisticated techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor and purify the product.

Chemical Reactions Analysis

Types of Reactions: This compound is likely to undergo several chemical reactions:

  • Oxidation: Can occur at the cyclopropyl or phenyl moieties.

  • Reduction: Possible at the ketone group in the pyrazolopyridazine ring.

  • Substitution: Potential at various reactive positions for functional group modifications.

Common Reagents and Conditions:

  • Oxidation: Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: Commonly with hydrogen gas and palladium on carbon (Pd/C) or lithium aluminum hydride.

  • Substitution: Employing halogenating agents such as thionyl chloride or bromine.

Major Products: Oxidative reactions might yield carboxylic acids, while reductive processes could produce alcohol derivatives. Substitution reactions lead to varied functionalized analogs, enhancing the compound's versatility.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with pyrazolo-pyridazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazoles have shown promise in inhibiting cell proliferation and inducing apoptosis in colorectal carcinoma cells . Methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate may exert similar effects due to its structural similarities with other active pyrazole derivatives.

Oncology

Given its anticancer properties, this compound is being investigated for potential use in cancer therapeutics. Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further preclinical studies.

Neurodegenerative Disorders

The structural characteristics of this compound suggest potential applications beyond oncology, including neurodegenerative diseases. Compounds with similar scaffolds have been noted for their neuroprotective effects, which could be explored further in the context of diseases like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo-pyridazine derivatives:

StudyFindings
Demonstrated cytotoxicity against colorectal carcinoma cells with several derivatives showing better activity than standard treatments.
Investigated kinase inhibition mechanisms and their impact on mTOR signaling pathways, highlighting potential applications in cancer therapy.
Explored the synthesis of related compounds with promising biological activities, suggesting avenues for further research into this class of compounds.

Mechanism of Action

The biological effects of methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate are hypothesized to involve interactions with specific molecular targets like enzymes or receptors. The compound likely binds to these targets, modulating their activity through either inhibition or activation. Pathways affected might include signal transduction mechanisms crucial for cell function.

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

The compound is compared to ethyl 5-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6g) , a structurally related pyrazolo-pyridine derivative. Key differences include:

Feature Target Compound Compound 6g
Core Heterocycle Pyrazolo[3,4-d]pyridazine (7-membered ring with two nitrogen atoms) Pyrazolo[4,3-c]pyridine (6-membered ring with two nitrogens)
Substituent at Position 4 Cyclopropyl group 4-Methoxybenzyl group
Ester Group Methyl benzoate (aromatic ester) Ethyl carboxylate (aliphatic ester)
Synthetic Yield Not reported 77% yield

Impact of Core Heterocycle :

  • The pyrazolo[3,4-d]pyridazine core in the target compound introduces a larger, more electron-deficient ring system compared to the pyrazolo[4,3-c]pyridine in 6g. This may enhance interactions with polar biological targets but reduce solubility.

Substituent Effects

  • Cyclopropyl vs. The methoxybenzyl group in 6g may confer π-π stacking interactions in biological systems, which are absent in the target compound.
  • Ester Groups :

    • The methyl benzoate in the target compound is aromatic, likely reducing hydrolysis rates compared to the aliphatic ethyl carboxylate in 6g. This could prolong in vivo half-life.

Physicochemical Properties

  • Melting Point : Compound 6g exhibits a melting point of 216–217°C , suggesting high crystallinity. The target compound’s melting point is unreported but may differ due to its distinct substituents.
  • Solubility : The aromatic methyl benzoate in the target compound likely reduces aqueous solubility compared to the aliphatic ethyl carboxylate in 6g.

Biological Activity

Methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a compound belonging to the class of pyrazolo-pyridazine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a pyrazolo[3,4-d]pyridazine core, which is known for its ability to interact with various biological targets. The cyclopropyl group and the benzoate moiety enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo-pyridazine derivatives. For instance, compounds similar to this compound have shown significant inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that a related compound exhibited an IC50 value of 114.5 nmol/L against FGFR1 and demonstrated potent antitumor efficacy in xenograft models, achieving a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg .

Antiviral Activity

The pyrazolo[3,4-d]pyridazine scaffold has been explored for antiviral properties as well. Compounds derived from this scaffold have shown effectiveness against Zika virus (ZIKV), with synthesized derivatives exhibiting high potency against the NS2B-NS3 protease . Such findings suggest that modifications to the core structure can enhance antiviral activity.

Antimicrobial Activity

The compound also displays antimicrobial properties. Pyrazolo-pyridazine derivatives have been reported to possess antibacterial activity against various bacterial strains. For example, one study indicated that these compounds could inhibit five different bacterial species effectively .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Influence : The presence of the cyclopropyl group significantly affects the compound's binding affinity to FGFRs.
  • Core Modifications : Alterations in the pyrazolo-pyridazine core can lead to variations in potency and selectivity against different targets .
  • Hydrophobic Interactions : The benzofuran ring's interaction with hydrophobic pockets in target proteins enhances the compound's efficacy.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • FGFR Inhibition : A related pyrazolo[3,4-d]pyridazinone derivative was evaluated for its ability to inhibit cancer cell proliferation associated with FGFR dysregulation, demonstrating promising results in vitro and in vivo .
  • ZIKV Inhibition : Research on pyrazolo[3,4-d]pyridazines has shown their potential as effective ZIKV inhibitors through targeted action on viral proteases, highlighting their therapeutic relevance .

Q & A

Q. What are the optimal synthetic conditions for achieving high yields of methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate?

  • Methodological Answer : Optimize reaction parameters using a stepwise approach:
  • Cyclopropane introduction : Use palladium-catalyzed cross-coupling under inert atmosphere (N₂/Ar) to minimize side reactions.
  • Pyridazine ring formation : Employ microwave-assisted synthesis (e.g., 80–100°C, DMF solvent) to enhance reaction efficiency, as demonstrated in analogous pyrazolo-pyrimidine systems .
  • Esterification : Apply acid-catalyzed esterification (e.g., H₂SO₄ in methanol) with strict temperature control (0–5°C) to prevent hydrolysis.
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and adjust reaction time based on real-time TLC analysis .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine multiple techniques:
  • X-ray crystallography : Resolve absolute stereochemistry and confirm the pyrazolo-pyridazinone core geometry, as applied to related pyrazolo-pyridine derivatives .
  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish between aromatic protons (δ 7.2–8.5 ppm) and cyclopropane CH₂ groups (δ 1.2–1.8 ppm).
  • FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Solubility : Use co-solvents (e.g., DMSO:PBS 1:9 v/v) or β-cyclodextrin encapsulation for aqueous dispersion.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Adjust pH to 6.5–7.4 to mitigate ester hydrolysis, as seen in benzoate analogs .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity issues during the introduction of the cyclopropane moiety?

  • Methodological Answer :
  • Computational guidance : Perform DFT calculations (B3LYP/6-31G*) to predict transition-state energies for competing reaction pathways.
  • Protecting groups : Temporarily block the pyridazinone N-1 position with a tert-butoxycarbonyl (Boc) group to direct cyclopropane addition to the C-4 position .
  • Catalyst screening : Test chiral ligands (e.g., Josiphos) to enhance enantiomeric excess in asymmetric cyclopropanation .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., kinases or phosphodiesterases).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
  • ADMET prediction : Employ SwissADME to estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Q. What experimental approaches resolve contradictions in metabolic stability data across studies?

  • Methodological Answer :
  • In vitro microsomal assays : Compare liver microsomes from multiple species (human, rat) under identical conditions (37°C, NADPH regeneration system).
  • LC-MS/MS metabolite profiling : Identify major Phase I/II metabolites (e.g., hydroxylation at C-3 or ester cleavage) using collision-induced dissociation (CID) .
  • Isotope labeling : Synthesize a ¹³C-labeled analog to track degradation pathways via isotopic tracing .

Q. How can discrepancies in ¹H NMR spectra (e.g., split peaks) be systematically addressed?

  • Methodological Answer :
  • Variable-temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., hindered rotation of the phenyl group).
  • Spin saturation transfer : Determine if conformational exchange (e.g., keto-enol tautomerism) contributes to peak splitting.
  • X-ray correlation : Cross-validate NMR assignments with crystallographic data to rule out impurities .

Q. What comparative analyses distinguish this compound’s bioactivity from structurally related pyrazolo-pyridazines?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with variations at the cyclopropane or benzoate positions.
  • Kinase inhibition profiling : Test against a panel of 50+ kinases (e.g., JAK2, CDK4) using ATP-Glo assays.
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cell lines to identify unique pathways .

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